Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC15811587
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO3 |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
| Standard InChI Key | FLSYDCAABPWONO-RIHPBJNCSA-N |
| Isomeric SMILES | COC(=O)C[C@@H]1C[C@H](CN1)O.Cl |
| Canonical SMILES | COC(=O)CC1CC(CN1)O.Cl |
Introduction
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound belonging to the class of pyrrolidine derivatives. It features a five-membered pyrrolidine ring with a hydroxyl group at the 4-position and an acetate moiety attached to the nitrogen atom . This compound is of interest in medicinal chemistry due to its potential applications in drug development and biological research.
Key Structural Data:
| Property | Description |
|---|---|
| CAS No. | 850849-79-5 |
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | Approximately 195.64 g/mol |
Synthesis Methods
The synthesis of methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves several key steps:
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Starting Materials: Pyrrolidine derivatives are often used as starting materials.
The process may involve reactions such as saponification or alkylation to introduce functional groups selectively.
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Reaction Conditions: Standard laboratory techniques like refluxing and chromatography are employed for purification, while spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) confirm the structure.
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Solvent Choice: Dimethylformamide or tetrahydrofuran can enhance reaction efficiency in similar synthetic pathways .
Synthesis Steps Overview:
text# Step-by-step synthesis overview 1. Preparation of pyrrolidine derivative - Use appropriate starting material. 2. Introduction of functional groups - Employ saponification or alkylation. 3. Formation of acetate moiety - React with acetic acid derivatives. 4. Purification and characterization - Utilize chromatography and NMR spectroscopy.
Biological Activity
While specific data on the mechanism of action for methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-ylyl)acetate hydrochloride is limited, compounds with similar structures have shown activity against certain enzymes or receptors involved in disease processes. The stereochemistry at positions (C(8)) influences binding affinity potentially modulating biological pathways.
Potential Applications:
The compound's structural features make it relevant for studies related to chiral compounds and their applications in asymmetric synthesis within medicinal chemistry fields.
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